molecular formula C37H31ClN8O10S3 B12750051 Dihydrogen 3-((4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(sulphonatophenyl)phenazinium CAS No. 93941-61-8

Dihydrogen 3-((4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(sulphonatophenyl)phenazinium

Cat. No.: B12750051
CAS No.: 93941-61-8
M. Wt: 879.3 g/mol
InChI Key: QRZXUILWZOPQST-UHFFFAOYSA-N
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Description

Dihydrogen 3-((4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(sulphonatophenyl)phenazinium is a complex organic compound with a unique structure that includes multiple sulfonate groups, a triazine ring, and a phenazinium core. This compound is notable for its vibrant color and is often used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenazinium core. The process includes:

    Formation of the Phenazinium Core: This step involves the condensation of appropriate aromatic amines under acidic conditions to form the phenazinium structure.

    Introduction of Sulfonate Groups: Sulfonation is carried out using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups at specific positions on the aromatic rings.

    Attachment of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction, where the amino groups on the phenazinium core react with a chlorinated triazine derivative.

    Final Modifications: Additional functional groups, such as the ethyl and methoxy groups, are introduced through alkylation and methylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-scale Sulfonation: Using automated systems to control the addition of sulfonating agents.

    Efficient Purification: Employing techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The phenazinium core can be oxidized to form different oxidation states, which can alter its color properties.

    Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.

    Substitution: The sulfonate groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

    Oxidation Products: Various oxidized forms of the phenazinium core.

    Reduction Products: Leuco forms of the compound.

    Substitution Products: Derivatives with different functional groups replacing the sulfonate groups.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a dye in textile and paper industries due to its vibrant color and stability.

    Analytical Chemistry: Employed as a staining agent in various analytical techniques.

Biology

    Biological Staining: Used to stain cells and tissues in microscopy due to its affinity for biological molecules.

    Biochemical Assays: Utilized in assays to detect specific biomolecules.

Medicine

    Diagnostic Tools: Incorporated in diagnostic kits for detecting diseases.

    Therapeutic Research: Investigated for potential therapeutic applications due to its interaction with biological targets.

Industry

    Textile Industry: Widely used as a dye for fabrics.

    Paper Industry: Applied in the coloring of paper products.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to penetrate biological tissues. The phenazinium core can intercalate with DNA, making it useful in staining and diagnostic applications. The triazine ring provides stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    Methylene Blue: Another phenazinium dye with similar staining properties.

    Crystal Violet: A triphenylmethane dye used for similar applications.

    Safranin: A biological stain with comparable uses in microscopy.

Uniqueness

    Enhanced Stability: The presence of the triazine ring and multiple sulfonate groups provides greater stability compared to similar compounds.

    Versatility: Its ability to undergo various chemical reactions makes it more versatile for different applications.

    Water Solubility: The multiple sulfonate groups enhance its solubility in water, making it more effective in biological and industrial applications.

Properties

CAS No.

93941-61-8

Molecular Formula

C37H31ClN8O10S3

Molecular Weight

879.3 g/mol

IUPAC Name

2-[3-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfoanilino]-7-[ethyl-[(3-sulfophenyl)methyl]amino]phenazin-5-ium-5-yl]benzenesulfonate

InChI

InChI=1S/C37H31ClN8O10S3/c1-3-45(21-22-7-6-8-26(17-22)57(47,48)49)25-13-16-28-32(20-25)46(30-9-4-5-10-33(30)58(50,51)52)31-18-23(11-14-27(31)41-28)39-29-15-12-24(19-34(29)59(53,54)55)40-36-42-35(38)43-37(44-36)56-2/h4-20H,3,21H2,1-2H3,(H4,40,41,42,43,44,47,48,49,50,51,52,53,54,55)

InChI Key

QRZXUILWZOPQST-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC3=[N+](C4=C(C=CC(=C4)NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)OC)S(=O)(=O)O)N=C3C=C2)C7=CC=CC=C7S(=O)(=O)[O-]

Origin of Product

United States

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